molecular formula C22H17N3O4 B14885915 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B14885915
M. Wt: 387.4 g/mol
InChI Key: YEQVTXBEJBCKLA-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Coupling of the furan and pyridazinone units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the phenoxyphenyl group: This can be done through nucleophilic substitution reactions using phenoxyphenyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyridazinones.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

The uniqueness of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H17N3O4/c26-21(15-25-22(27)13-12-19(24-25)20-7-4-14-28-20)23-16-8-10-18(11-9-16)29-17-5-2-1-3-6-17/h1-14H,15H2,(H,23,26)

InChI Key

YEQVTXBEJBCKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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